molecular formula C12H18O4 B14478106 Dimethyl 3-(but-2-en-1-ylidene)hexanedioate CAS No. 65401-87-8

Dimethyl 3-(but-2-en-1-ylidene)hexanedioate

Katalognummer: B14478106
CAS-Nummer: 65401-87-8
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: YTHCCTDXHMSNRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 3-(but-2-en-1-ylidene)hexanedioate is an organic compound with the molecular formula C12H18O4. It is a type of ester, characterized by the presence of two ester functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 3-(but-2-en-1-ylidene)hexanedioate can be synthesized through several methods. One common approach involves the esterification of 3-(but-2-en-1-ylidene)hexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 3-(but-2-en-1-ylidene)hexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Dimethyl 3-(but-2-en-1-ylidene)hexanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Dimethyl 3-(but-2-en-1-ylidene)hexanedioate exerts its effects involves interactions with specific molecular targets and pathways. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of carboxylic acids. The exact mechanism can vary depending on the specific reaction and conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dimethyl 3-(but-2-en-1-yl)hexanedioate
  • Dimethyl 3-(but-2-en-1-ylidene)pentanedioate
  • Dimethyl 3-(but-2-en-1-ylidene)heptanedioate

Uniqueness

Dimethyl 3-(but-2-en-1-ylidene)hexanedioate is unique due to its specific structure and reactivity. The presence of the but-2-en-1-ylidene group imparts distinct chemical properties, making it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

65401-87-8

Molekularformel

C12H18O4

Molekulargewicht

226.27 g/mol

IUPAC-Name

dimethyl 3-but-2-enylidenehexanedioate

InChI

InChI=1S/C12H18O4/c1-4-5-6-10(9-12(14)16-3)7-8-11(13)15-2/h4-6H,7-9H2,1-3H3

InChI-Schlüssel

YTHCCTDXHMSNRF-UHFFFAOYSA-N

Kanonische SMILES

CC=CC=C(CCC(=O)OC)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.